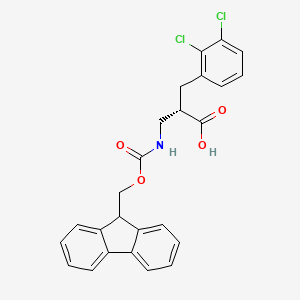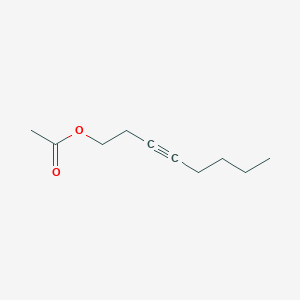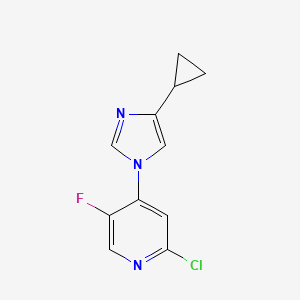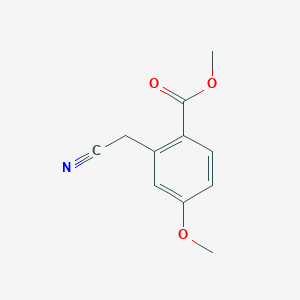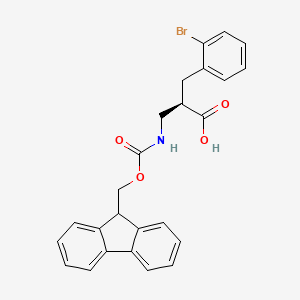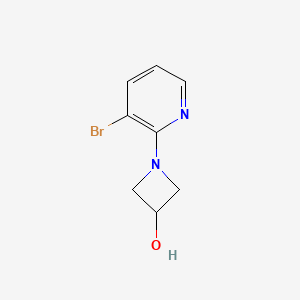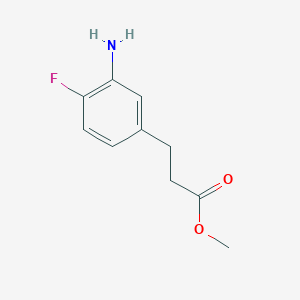
N-(1,3-benzoxazol-2-yl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzooxazol-2-yl-2-chloro-acetamide is a heterocyclic compound that features a benzoxazole ring fused with a chloroacetamide group. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzooxazol-2-yl-2-chloro-acetamide typically involves the condensation of 2-aminophenol with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of N-benzooxazol-2-yl-2-chloro-acetamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are recycled to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzooxazol-2-yl-2-chloro-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of amides, thioethers, or ethers.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amide derivatives.
Applications De Recherche Scientifique
N-benzooxazol-2-yl-2-chloro-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-benzooxazol-2-yl-2-chloro-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Similar in structure but contain a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Benzimidazole Derivatives: Contain a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Benzoxazole Derivatives: Other derivatives with different substituents on the benzoxazole ring.
Uniqueness
N-benzooxazol-2-yl-2-chloro-acetamide is unique due to its specific chloroacetamide group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
86092-60-6 |
|---|---|
Formule moléculaire |
C9H7ClN2O2 |
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
N-(1,3-benzoxazol-2-yl)-2-chloroacetamide |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13) |
Clé InChI |
UULCQCRYWPKFCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-](/img/structure/B13986191.png)
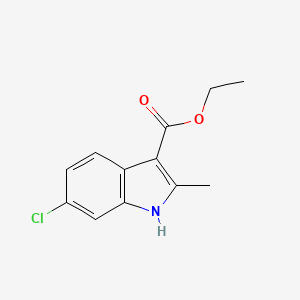
![Imidazoline, 2-[3-(2-hydroxynaphthyl)]-](/img/structure/B13986197.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13986208.png)
